molecular formula C8H12N4O B13426998 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B13426998
M. Wt: 180.21 g/mol
InChI Key: CXVWJLCMZFYUSL-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that features a unique pyrano-pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step reactions. One common method includes the annulation of the pyran ring followed by the formation of the pyrazole fragment. This can be achieved through a series of cyclization reactions, often using catalysts such as sodium hydride in tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.

Scientific Research Applications

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide

InChI

InChI=1S/C8H12N4O/c1-12-7(8(9)10)5-4-13-3-2-6(5)11-12/h2-4H2,1H3,(H3,9,10)

InChI Key

CXVWJLCMZFYUSL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2COCCC2=N1)C(=N)N

Origin of Product

United States

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